molecular formula C6H10O3 B7721374 3-Methyl-2-oxovaleric acid CAS No. 39748-49-7

3-Methyl-2-oxovaleric acid

Cat. No.: B7721374
CAS No.: 39748-49-7
M. Wt: 130.14 g/mol
InChI Key: JVQYSWDUAOAHFM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Methyl-2-oxovaleric acid is a key metabolite in the breakdown of branched-chain amino acids (BCAAs), specifically isoleucine . It is produced through the action of branched-chain aminotransferase, an enzyme that plays a crucial role in the BCAA catabolic pathway .

Mode of Action

This compound arises from the incomplete breakdown of branched-chain amino acids . It is a neurotoxin, an acidogen, and a metabotoxin . As a neurotoxin, it causes damage to nerve cells and nerve tissues . As an acidogen, it is an acidic compound that induces acidosis, which has multiple adverse effects on many organ systems . As a metabotoxin, it is an endogenously produced metabolite that causes adverse health effects at chronically high levels .

Biochemical Pathways

This compound is associated with the metabolic disorder known as Maple Syrup Urine Disease (MSUD) . MSUD is caused by a deficiency of the branched-chain alpha-keto acid dehydrogenase complex (BCKDC), leading to a buildup of the branched-chain amino acids (leucine, isoleucine, and valine) and their toxic by-products (ketoacids) in the blood and urine .

Pharmacokinetics

It is known that the compound is a metabolite in the breakdown of branched-chain amino acids, specifically isoleucine . It is produced through the action of branched-chain aminotransferase .

Result of Action

Chronically high levels of this compound are associated with MSUD . The symptoms of MSUD often show in infancy and lead to severe brain damage if untreated . Symptoms of the condition include uncharacteristically inappropriate, extreme, or erratic behaviour and moods, hallucinations, anorexia, weight loss, anemia, diarrhea, vomiting, dehydration, lethargy, oscillating hypertonia and hypotonia, ataxia, seizures, hypoglycemia, ketoacidosis, opisthotonus, pancreatitis, rapid neurological decline, and coma .

Action Environment

The action of this compound is influenced by various factors. For instance, deficiencies of the vitamins thiamine or lipoic acid can result in a moderate increase of branched-chain amino acid metabolites in urine . Additionally, genetic disorders like MSUD and pyruvate dehydrogenase deficiency can cause significant increases of branched-chain amino acid metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2-oxovaleric acid can be synthesized through the oxidation of 3-methyl-2-pentanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to prevent over-oxidation .

Industrial Production Methods

In industrial settings, this compound is often produced through the microbial fermentation of isoleucine. Specific strains of bacteria, such as Escherichia coli, are engineered to overproduce the enzymes involved in the catabolic pathway of isoleucine, leading to the accumulation of this compound in the culture medium .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxovaleric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-3-methylvaleric acid
  • 3-Methyl-2-oxopentanoic acid
  • Alpha-keto-beta-methylvaleric acid
  • Ketoisoleucine

Uniqueness

3-Methyl-2-oxovaleric acid is unique due to its specific role in the catabolic pathway of isoleucine. Unlike other similar compounds, it serves as a key intermediate in this pathway and is directly associated with metabolic disorders such as maple syrup urine disease . Its presence and concentration in biological samples can provide valuable insights into the metabolic state of an organism and aid in the diagnosis of related disorders .

Properties

IUPAC Name

3-methyl-2-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQYSWDUAOAHFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3715-31-9 (hydrochloride salt), 353241-22-2 (calcium 3-methyl-2-oxobutyrate dihydrate salt/solvate), 51828-94-5 (calcium 3-methyl-2-oxobutyrate salt/solvate)
Record name alpha-Keto-beta-methylvaleric acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50862670
Record name alpha-Keto-beta-methylvaleric acid
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; slight fruity aroma
Record name 3-Methyl-2-oxopentanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/453/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in water, Soluble (in ethanol)
Record name 3-Methyl-2-oxopentanoic acid
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/453/
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CAS No.

1460-34-0, 39748-49-7
Record name (±)-3-Methyl-2-oxovaleric acid
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Record name alpha-Keto-beta-methylvaleric acid
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Record name alpha-Keto-beta-methylvaleric acid
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Record name (±)-3-methyl-2-oxovaleric acid
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Record name 3-ETHYL-3-METHYLPYRUVIC ACID
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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